KKII5 LOX-1 Inhibitory Potency (IC₅₀) vs. DKI5
In a direct head-to-head comparison using soybean lipoxygenase-1 (LOX-1) inhibition assays, KKII5 demonstrated an IC₅₀ of 19 μM, which is approximately 15.6% more potent than the structurally related analog DKI5 (IC₅₀ = 22.5 μM) [1]. Both compounds were evaluated under identical experimental conditions, establishing that KKII5 provides a quantifiable advantage in potency for LOX-1 inhibition [1].
| Evidence Dimension | LOX-1 Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 19 μM |
| Comparator Or Baseline | DKI5: 22.5 μM |
| Quantified Difference | 3.5 μM difference (15.6% more potent) |
| Conditions | Soybean lipoxygenase-1 (LOX-1) inhibition assay |
Why This Matters
For researchers requiring maximal LOX-1 inhibition at a given concentration, KKII5 offers a 15.6% potency advantage over its closest analog DKI5.
- [1] Georgiou N, Karta D, Cheilari A, Merzel F, Tzeli D, Vassiliou S, Mavromoustakos T. Thiocarbohydrazone and Chalcone-Derived 3,4-Dihydropyrimidinethione as Lipid Peroxidation and Soybean Lipoxygenase Inhibitors. ACS Omega. 2023;8(13):11966-11977. doi:10.1021/acsomega.2c07625. PMID: 37033811; PMCID: PMC10077549. View Source
